5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3,5-diamino-1,2,4-triazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can also participate in hydrogen bonding and dipole interactions, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,2,4-triazole-5-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
Uniqueness
5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to other triazole derivatives. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8N4O2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-amino-1-phenyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c10-9-11-7(8(14)15)12-13(9)6-4-2-1-3-5-6/h1-5H,(H,14,15)(H2,10,11,12) |
InChI Key |
LHMOTEDBIDZIKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)N |
Origin of Product |
United States |
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